3-[[4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl]methyl]benzamide

Catalog No.
S7247817
CAS No.
M.F
C21H32N4O2
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[[4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]piperi...

Product Name

3-[[4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl]methyl]benzamide

IUPAC Name

3-[[4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl]methyl]benzamide

Molecular Formula

C21H32N4O2

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C21H32N4O2/c1-2-23-10-12-25(13-11-23)20(26)15-17-6-8-24(9-7-17)16-18-4-3-5-19(14-18)21(22)27/h3-5,14,17H,2,6-13,15-16H2,1H3,(H2,22,27)

InChI Key

RSPLWKJUWJSMKK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)CC2CCN(CC2)CC3=CC(=CC=C3)C(=O)N
3-[[4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl]methyl]benzamide, also known as LMTX, is a small molecule drug with a molecular weight of 380.9 g/mol. It is classified as a tau aggregation inhibitor and is a potential treatment for various tauopathies, including Alzheimer's disease, frontotemporal dementia, and progressive supranuclear palsy.
Tau proteins are responsible for stabilizing microtubules in neurons, allowing for the proper transport of nutrients and signaling molecules. In neurodegenerative diseases, tau proteins become abnormal and start to accumulate, leading to the formation of neurofibrillary tangles. These tangles disrupt the normal functioning of neurons, leading to cognitive impairment and other symptoms.
LMTX works by preventing the tau proteins from clumping together, reducing the formation of neurofibrillary tangles. This mechanism of action has made it a promising candidate for the treatment of various tauopathies.
LMTX is a white crystalline powder with a melting point range of 220-228°C and a solubility of 8.6 µg/mL in water at room temperature. It is slightly soluble in ethanol and methanol.
The chemical formula of LMTX is C23H32N4O2, and its structural formula is:
Image source: ChemSpider (https://www.chemspider.com/Chemical-Structure.60549460.html)
LMTX can be synthesized using a multistep synthesis process, beginning with commercially available starting materials. The synthesis involves the formation of a piperidine ring, followed by the addition of an ethylpiperazine moiety and a benzoyl group. The final step involves the installation of a piperidine derivative group to the central carbon of the molecule.
The purity of LMTX can be determined through various analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
HPLC is a standard analytical technique used to separate and quantify the components in a mixture. It is widely used in the pharmaceutical industry to determine the purity of active pharmaceutical ingredients (APIs) and to detect impurities and degradation products.
MS, on the other hand, is a technique used to determine the molecular weight and structure of a compound. It works by ionizing the sample and separating the resulting ions based on their mass-to-charge ratio.
Other analytical techniques that can be used to characterize LMTX include nuclear magnetic resonance spectroscopy (NMR), Fourier transform infrared spectroscopy (FTIR), and X-ray crystallography.
LMTX has been shown to be an effective tau aggregation inhibitor in preclinical studies. It prevents the formation of neurofibrillary tangles and reduces the degeneration of neurons.
In a Phase III clinical trial for Alzheimer's disease, LMTX did not meet the primary endpoint of improving cognitive function. However, post-hoc analysis showed that the drug was effective in a subgroup of patients with mild disease.
The toxicity and safety of LMTX have been evaluated in animal studies and clinical trials. In preclinical studies, the drug was well-tolerated, with no observed adverse effects.
In clinical trials, the most common side effects of LMTX were gastrointestinal symptoms, such as diarrhea and nausea. Rare cases of liver function abnormalities were also reported. However, the drug was generally safe and well-tolerated.
LMTX has potential applications in the treatment of various tauopathies, including Alzheimer's disease, frontotemporal dementia, and progressive supranuclear palsy. It can also be used as a research tool to study the pathogenesis of tauopathies and to develop new therapeutic strategies.
LMTX is currently being investigated as a potential treatment for various tauopathies. In addition to the Phase III clinical trial for Alzheimer's disease, Phase II trials have been conducted for frontotemporal dementia and progressive supranuclear palsy.
If proven effective, LMTX could represent a significant breakthrough in the treatment of tauopathies. It could provide a much-needed therapeutic option for patients with Alzheimer's disease and other tau-related neurodegenerative disorders.
In addition, LMTX could have applications in the biotechnology industry. It could be used to develop new drugs that target tau proteins and prevent their abnormal aggregation.
Despite its potential, there are several limitations to the use of LMTX as a therapeutic agent. One major limitation is its selectivity for tau proteins, as other proteins, such as alpha-synuclein, also contribute to the pathogenesis of neurodegenerative diseases.
In addition, the efficacy of LMTX has not been established in larger clinical trials. More research is needed to determine its long-term safety and effectiveness.
for research involving LMTX include developing new analytical methods for characterizing the drug, investigating its effects on other proteins involved in neurodegenerative diseases, and exploring its potential applications in combination therapies and drug delivery systems.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

372.25252628 g/mol

Monoisotopic Mass

372.25252628 g/mol

Heavy Atom Count

27

Dates

Modify: 2023-08-27

Explore Compound Types